molecular formula C11H12N4O B6261767 4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide CAS No. 178320-03-1

4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide

Cat. No. B6261767
CAS RN: 178320-03-1
M. Wt: 216.2
InChI Key:
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Description

“4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide” is a multi-substituted pyrazolecarboxamide . Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, 1-Alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo .


Molecular Structure Analysis

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The molecular structure of pyrazole derivatives can be analyzed using various spectroscopic techniques .


Chemical Reactions Analysis

Pyrazole derivatives are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For instance, cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of imidazo .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be determined using various analytical techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .

Scientific Research Applications

Safety and Hazards

Pyrazole derivatives can have various safety and hazard profiles depending on their structure. For example, some pyrazole derivatives are classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

Pyrazole derivatives have a wide range of applications and their popularity has skyrocketed since the early 1990s . Therefore, it seems reasonable to develop an effective synthetic approach to novel derivatives of said heterocyclic system containing both an amino group and additional functionality in the pyridine ring, which would significantly expand their synthetic use and increase the biological potential of compounds constructed on their basis .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide involves the reaction of 4-amino-5-methyl-1H-pyrazole-3-carboxylic acid with phenyl isocyanate, followed by reduction of the resulting intermediate with sodium borohydride.", "Starting Materials": [ "4-amino-5-methyl-1H-pyrazole-3-carboxylic acid", "Phenyl isocyanate", "Sodium borohydride", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Dissolve 4-amino-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 g) in methanol (10 mL) and add phenyl isocyanate (1.2 g). Stir the mixture at room temperature for 2 hours.", "Step 2: Add chloroform (10 mL) to the reaction mixture and extract the product. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to obtain the intermediate 4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboximide.", "Step 4: Dissolve the intermediate in methanol (10 mL) and add sodium borohydride (0.5 g). Stir the mixture at room temperature for 2 hours.", "Step 5: Quench the reaction by adding water (10 mL) and extract the product with chloroform (10 mL). Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain the final product 4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide." ] }

CAS RN

178320-03-1

Product Name

4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide

Molecular Formula

C11H12N4O

Molecular Weight

216.2

Purity

95

Origin of Product

United States

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